molecular formula C18H29N3O2 B1609495 L-Leucinamide, N-methyl-L-valyl-N-phenyl- CAS No. 194351-54-7

L-Leucinamide, N-methyl-L-valyl-N-phenyl-

Cat. No.: B1609495
CAS No.: 194351-54-7
M. Wt: 319.4 g/mol
InChI Key: JEHIFQTZKVQDNQ-HOTGVXAUSA-N
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Description

L-Leucinamide, N-methyl-L-valyl-N-phenyl- is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Leucinamide, N-methyl-L-valyl-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Leucinamide, N-methyl-L-valyl-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Bioconjugates Synthesis and Characterization

Research on the synthesis of ferrocenyl triazole amino acid and peptide derivatives, including those similar to "L-Leucinamide, N-methyl-L-valyl-N-phenyl-," demonstrates the application of click chemistry in creating bioconjugates for potential therapeutic uses. These compounds are characterized by their ability to form intramolecular hydrogen bonds and exhibit reversible redox properties, making them interesting candidates for biochemical sensors and drug delivery systems (Köster et al., 2008).

Enzymatic Hydrolysis of Peptides

The study of peptide analogs, such as leucine-methylcoumarinylamide, underscores the utility of these compounds in quantifying extracellular peptidase activities. This research provides insights into the enzymatic hydrolysis processes in marine environments, highlighting the potential environmental and biological impacts of peptide derivatives (Liu & Liu, 2015).

Protein Synthesis Regulation

Investigations into the unique capabilities of leucine among branched-chain amino acids (BCAAs) to stimulate protein synthesis in skeletal muscles reveal the critical role of specific amino acid derivatives in metabolic regulation. Such studies are fundamental in developing nutritional and therapeutic strategies to enhance muscle growth and recovery (Anthony et al., 2000).

Amino Acid Metabolism and Sensor Development

Research into the development of electrochemical sensors for the enantioselective discrimination of amino acids, including phenylalanine, leucine, and valine, showcases the application of amino acid derivatives in creating diagnostic tools for metabolic diseases. Such advancements hold promise for the screening, diagnosis, and treatment of conditions like diabetes (Bi et al., 2016).

Biochemical Analysis

Cellular Effects

The cellular effects of {N-Me-Val}-Leu-anilide are currently under investigation. As of now, there is no specific information available about how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of {N-Me-Val}-Leu-anilide in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-12(2)11-15(21-18(23)16(19-5)13(3)4)17(22)20-14-9-7-6-8-10-14/h6-10,12-13,15-16,19H,11H2,1-5H3,(H,20,22)(H,21,23)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHIFQTZKVQDNQ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427231
Record name L-Leucinamide, N-methyl-L-valyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194351-54-7
Record name L-Leucinamide, N-methyl-L-valyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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